molecular formula C17H26NO3 B601627 Buflomedil impurity (o-desmethyl) CAS No. 70585-57-8

Buflomedil impurity (o-desmethyl)

Cat. No.: B601627
CAS No.: 70585-57-8
M. Wt: 292.40
InChI Key:
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Description

Buflomedil impurity (o-desmethyl) is a derivative of Buflomedil, a vasoactive drug used to treat peripheral vascular diseases such as Raynaud’s phenomenon and intermittent claudication. This impurity is significant in pharmaceutical analysis as it aids in the identification and characterization of Buflomedil’s metabolites, facilitating comprehensive drug development and therapeutic efficacy assessment.

Preparation Methods

The synthesis of Buflomedil impurity (o-desmethyl) involves several steps. One common synthetic route includes the acylation of 1,3,5-trimethoxybenzene with 4-pyrrolidinobutyronitrile in the presence of gaseous hydrochloric acid in a chlorobenzene solvent . This reaction is an example of the Hoesch reaction, which is a type of acylation reaction.

Industrial production methods for Buflomedil impurity (o-desmethyl) typically involve custom synthesis and purification processes to ensure high purity levels, often exceeding 95%. These methods are crucial for producing pharmaceutical-grade compounds for research and therapeutic use.

Chemical Reactions Analysis

Buflomedil impurity (o-desmethyl) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Buflomedil impurity (o-desmethyl) has several scientific research applications:

    Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: It aids in the understanding of metabolic pathways and the identification of drug metabolites.

    Medicine: It is used in the development and testing of new pharmaceutical formulations.

    Industry: It is utilized in quality control and the standardization of pharmaceutical products

Mechanism of Action

The mechanism of action of Buflomedil impurity (o-desmethyl) involves its interaction with various molecular targets and pathways. Buflomedil itself acts as a vasodilator by inhibiting calcium channels and increasing cyclic adenosine monophosphate levels, leading to the relaxation of vascular smooth muscles . The impurity likely shares similar pathways, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Buflomedil impurity (o-desmethyl) can be compared with other similar compounds, such as:

    Desmethyl Buflomedil Hydrochloride: Another impurity of Buflomedil with similar structural features.

    1,3,5-Trimethoxybenzene: A precursor in the synthesis of Buflomedil and its impurities.

    4-(1-Pyrrolidino)butyronitrile: Another intermediate in the synthesis of Buflomedil

Buflomedil impurity (o-desmethyl) is unique due to its specific structural modifications, which influence its pharmacological and chemical properties.

Properties

IUPAC Name

1-(2-hydroxy-4,6-dimethoxyphenyl)-4-pyrrolidin-1-ylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4.ClH/c1-20-12-10-14(19)16(15(11-12)21-2)13(18)6-5-9-17-7-3-4-8-17;/h10-11,19H,3-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUKXZJPJKYJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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